Dihydrobromure de VP3.15

Vue d'ensemble

Description

Le dihydrobromure de VP3.15 est un puissant inhibiteur double de la phosphodiestérase 7 et de la glycogène synthase kinase 3, biodisponible par voie orale et pénétrant le système nerveux central. Il a démontré des activités neuroprotectrices et neuro réparatrices significatives, ce qui en fait un candidat prometteur pour le traitement des maladies neurodégénératives telles que la sclérose en plaques .

Applications De Recherche Scientifique

VP3.15 dihydrobromide has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 7 and glycogen synthase kinase 3.

Biology: Investigated for its role in neuroprotection and neuroregeneration.

Medicine: Potential therapeutic agent for neurodegenerative diseases such as multiple sclerosis and Alzheimer’s disease.

Industry: Utilized in the development of new pharmaceuticals targeting neurodegenerative and inflammatory diseases

Mécanisme D'action

- VP3.15 dihydrobromide inhibits PDE7, leading to increased cAMP levels. Elevated cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity .

- Simultaneously, VP3.15 dihydrobromide inhibits GSK-3, affecting downstream signaling pathways involved in cell survival, neuroprotection, and neurorepair .

Mode of Action

Result of Action

Analyse Biochimique

Biochemical Properties

VP3.15 dihydrobromide plays a crucial role in biochemical reactions by inhibiting the activity of PDE7 and GSK3. The compound exhibits IC50 values of 1.59 μM for PDE7 and 0.88 μM for GSK3 . By inhibiting these enzymes, VP3.15 dihydrobromide modulates various signaling pathways involved in inflammation and myelination. The interaction with PDE7 and GSK3 is characterized by competitive inhibition, where VP3.15 dihydrobromide binds to the active sites of these enzymes, preventing their normal substrates from binding and thus inhibiting their activity .

Cellular Effects

VP3.15 dihydrobromide exerts significant effects on various cell types and cellular processes. In neuronal cells, it promotes neuroprotection and neurorepair by enhancing cell survival and reducing inflammation . The compound influences cell signaling pathways, such as the cyclic AMP (cAMP) pathway and the Wnt/β-catenin pathway, leading to changes in gene expression and cellular metabolism. VP3.15 dihydrobromide has been shown to increase the expression of genes involved in myelination and reduce the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of VP3.15 dihydrobromide involves its binding interactions with PDE7 and GSK3. By inhibiting PDE7, the compound increases intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling molecules . Inhibition of GSK3 leads to the stabilization and activation of β-catenin, a key regulator of the Wnt signaling pathway. These molecular interactions result in the modulation of gene expression, enzyme activity, and cellular processes that contribute to neuroprotection and neurorepair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of VP3.15 dihydrobromide have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro and in vivo studies, VP3.15 dihydrobromide has shown sustained neuroprotective and anti-inflammatory effects over extended periods. Long-term exposure to the compound has been associated with enhanced remyelination and reduced neuroinflammation in animal models of MS .

Dosage Effects in Animal Models

The effects of VP3.15 dihydrobromide vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without causing toxicity . At higher doses, VP3.15 dihydrobromide may cause adverse effects, such as gastrointestinal disturbances and liver toxicity. The threshold for these toxic effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

VP3.15 dihydrobromide is involved in several metabolic pathways, primarily through its interactions with PDE7 and GSK3. The compound affects the cAMP signaling pathway by inhibiting PDE7, leading to increased levels of cAMP and activation of PKA . Additionally, inhibition of GSK3 by VP3.15 dihydrobromide modulates the Wnt/β-catenin pathway, resulting in changes in metabolic flux and metabolite levels. These interactions contribute to the compound’s neuroprotective and neuroreparative effects .

Transport and Distribution

Within cells and tissues, VP3.15 dihydrobromide is transported and distributed through various mechanisms. The compound is capable of crossing the blood-brain barrier, allowing it to exert its effects on the central nervous system . VP3.15 dihydrobromide interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

VP3.15 dihydrobromide exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes, PDE7 and GSK3 . Post-translational modifications and targeting signals may direct VP3.15 dihydrobromide to specific cellular compartments, enhancing its efficacy and specificity. These localization patterns contribute to the compound’s ability to modulate cellular processes and promote neuroprotection and neurorepair .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

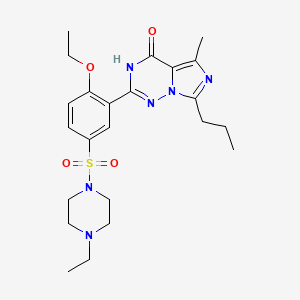

La synthèse du dihydrobromure de VP3.15 implique la formation d'une structure de base hétérocyclique, spécifiquement un composé de la famille des 5-imino-1,2,4-thiadiazoles. La voie de synthèse comprend généralement les étapes suivantes :

- Formation du cycle thiadiazole.

- Introduction du groupe imino.

- Bromination pour former le sel dihydrobromure.

Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde et de catalyseurs spécifiques pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrobromure de VP3.15 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le groupe imino, conduisant à différents analogues.

Substitution : Des réactions de substitution halogénée peuvent se produire, en particulier impliquant les atomes de brome.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'échange d'halogènes utilisent souvent des réactifs comme l'iodure de sodium dans l'acétone.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers analogues du this compound avec des propriétés pharmacologiques modifiées. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition de la phosphodiestérase 7 et de la glycogène synthase kinase 3.

Biologie : Investigué pour son rôle dans la neuroprotection et la neuroregénération.

Médecine : Agent thérapeutique potentiel pour les maladies neurodégénératives telles que la sclérose en plaques et la maladie d'Alzheimer.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les maladies neurodégénératives et inflammatoires

Mécanisme d'action

Le this compound exerce ses effets par une inhibition double de la phosphodiestérase 7 et de la glycogène synthase kinase 3. Cette inhibition conduit à une réduction de la neuroinflammation et à une amélioration de la neuroregénération. Le composé cible des voies moléculaires spécifiques impliquées dans la prolifération et la différenciation des précurseurs oligodendrogliaux, qui sont essentiels à la réparation de la myéline et à l'intégrité axonale .

Comparaison Avec Des Composés Similaires

Composés similaires

- Cyanoacétohydrazide

- Bikinin

- GNF4877

- Indirubin

- 9-Hydroxycanthin-6-one

Unicité

Le dihydrobromure de VP3.15 se distingue par son action inhibitrice double sur la phosphodiestérase 7 et la glycogène synthase kinase 3, ce qui est rarement observé dans d'autres composés similaires. Cette double action offre un avantage thérapeutique unique dans le traitement des maladies neurodégénératives en s'attaquant simultanément à la neuroinflammation et en favorisant la neuroregénération .

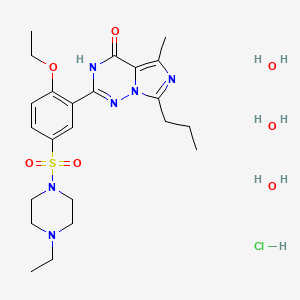

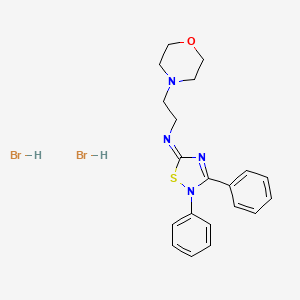

Propriétés

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS.2BrH/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJZOXQDSKOPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Br2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

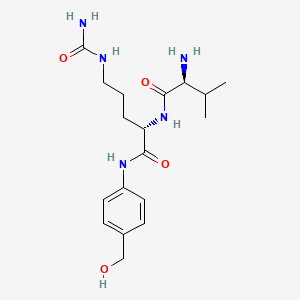

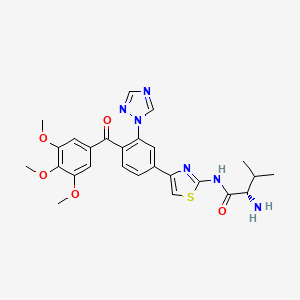

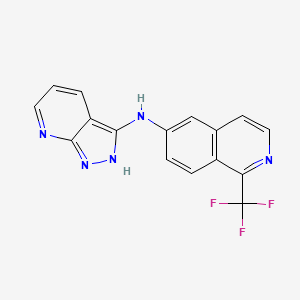

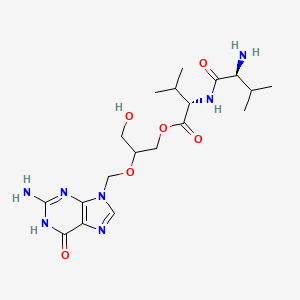

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.